Cas no 14835-94-0 (Benzene,1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]-)
14835-94-0 structure
Product Name:Benzene,1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]-
Numero CAS:14835-94-0
MF:C14H9Cl3
MW:283.58026099205
CID:212838
PubChem ID:84664
Update Time:2025-04-19
Benzene,1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]-
- 1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene
- Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)-
- 1-CHLORO-2-(O-CHLOROPHENYL)-2-(P-CHLOROPHENYL)ETHYLENE
- 1-Chloro-2-o-chlorophenyl-2-p'-chlorophenylethylene
- 2-Chlor-1-(2-chlor-phenyl)-1-(4-chlor-phenyl)-aethen
- 2-Chlor-1-(2-chlorphenyl)-1-(4-chlorphenyl)-ethylen
- 2-chloro-1-(2-chloro-phenyl)-1-(4-chloro-phenyl)-ethene
- 14835-94-0
- 1-(o-Chlorophenyl)-1-(p-chlorophenyl)-2-chloroethylene
- Benzene, 1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]-
- o,p'-TDE olefin
- NSC-61752
- DTXSID20864540
- NSC 61752
- 1-Chlor-2-(2-chlorphenyl)-2-(4-chlorphenyl)-ethen
- J2AW3JH9AD
- Benzene, 1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]-, (E)-
- trans-1-Chloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene
- NS00004566
- 25394-54-1
- TDE, o,p'-, olefin
- AI3-50185
-
- Inchi: 1S/C14H9Cl3/c15-9-13(10-5-7-11(16)8-6-10)12-3-1-2-4-14(12)17/h1-9H
- Chiave InChI: OQMWNKDFIAFJEO-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC=CC=1C(=CCl)C1C=CC(=CC=1)Cl
Proprietà calcolate
- Massa esatta: 281.97717
- Massa monoisotopica: 281.977
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 267
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- Superficie polare topologica: 0A^2
- XLogP3: 6.1
Proprietà sperimentali
- Densità: 1.315
- Punto di ebollizione: 375.9°Cat760mmHg
- Punto di infiammabilità: 262.4°C
- Indice di rifrazione: 1.614
- PSA: 0
- LogP: 5.62140
Benzene,1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]- Letteratura correlata
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
14835-94-0 (Benzene,1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso